molecular formula C20H24N4O B4882494 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4882494
M. Wt: 336.4 g/mol
InChI Key: PSELMYQNNMEFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as VUF-6002, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the quinazolinone class of compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to be related to its ability to modulate the activity of certain neurotransmitters in the brain, specifically serotonin and dopamine. 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood disorders. Additionally, this compound has been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects in different studies. In neuroscience, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. In oncology, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in breast cancer cells, which can lead to a reduction in tumor growth. In cardiovascular diseases, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and improve mitochondrial function, which can lead to a reduction in ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its high potency and selectivity towards its target receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for the study of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in neuroscience, oncology, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more water-soluble analogs of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone could lead to the development of more effective drugs based on this compound.

Synthesis Methods

The synthesis of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 4-methylpiperazine. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various research fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has shown promising results in the treatment of anxiety and depression disorders. In oncology, this compound has been studied for its potential anti-cancer properties, specifically in the treatment of breast cancer. In cardiovascular diseases, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a protective effect against ischemia-reperfusion injury.

properties

IUPAC Name

7-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-5-3-4-6-16(14)15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(2)8-10-24/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELMYQNNMEFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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